(S)-7-methylchroman-4-amine

Description

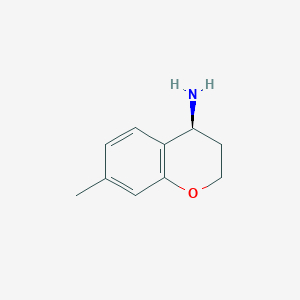

Structure

3D Structure

Properties

IUPAC Name |

(4S)-7-methyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFWKNOFAQNDID-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[C@H](CCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (S)-7-Methylchroman-4-amine (CAS 1956436-49-9)

Executive Summary & Chemical Identity

(S)-7-Methylchroman-4-amine (also known as (4S)-7-methyl-3,4-dihydro-2H-chromen-4-amine) is a high-value chiral heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a pharmacophore scaffold in the development of GPCR modulators, kinase inhibitors, and serotonin receptor ligands.

Unlike its racemic counterpart, the (S)-enantiomer often exhibits superior binding affinity and selectivity profiles in biological assays, necessitating strict enantiomeric purity control during synthesis.

Chemical Identification Data

| Parameter | Detail |

| Chemical Name | (S)-7-methyl-3,4-dihydro-2H-chromen-4-amine |

| CAS Number (HCl Salt) | 1956436-49-9 |

| CAS Number (Racemic) | 742679-35-2 |

| Molecular Formula | C₁₀H₁₃NO (Free Base) / C₁₀H₁₄ClNO (HCl) |

| Molecular Weight | 163.22 g/mol (Free Base) / 199.68 g/mol (HCl) |

| Chiral Center | C4 (S-configuration) |

| Appearance | White to off-white crystalline solid (HCl salt) |

| SMILES | CCCOc1cc(C)ccc1 |

| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt) |

Synthesis & Manufacturing Methodologies

Producing high-purity (S)-7-methylchroman-4-amine requires distinguishing it from the (R)-enantiomer.[1] Two primary industrial workflows are employed: Biocatalytic Transamination (preferred for scale) and Classical Diastereomeric Salt Resolution (preferred for cost-efficiency in early phases).[1]

Method A: Biocatalytic Transamination (High Enantioselectivity)

This method utilizes an

Protocol:

-

Substrate Preparation: Dissolve 7-methylchroman-4-one (100 mM) in phosphate buffer (pH 7.5) containing DMSO (10% v/v).

-

Enzyme Addition: Add (S)-selective

-transaminase (e.g., Vibrio fluvialis variant) and PLP cofactor (1 mM). -

Amine Donor: Add Isopropylamine (1.5 eq) as the amine donor.

-

Reaction: Incubate at 30°C with orbital shaking for 24 hours.

-

Workup: Basify to pH 12 with NaOH, extract with MTBE, and crystallize as the HCl salt using 4M HCl in dioxane.

Method B: Classical Resolution (Tartaric Acid)

For laboratories without access to biocatalysis, resolution of the racemic amine using chiral acids is the standard.

Protocol:

-

Racemate Formation: Reductive amination of 7-methylchroman-4-one using NH₄OAc and NaBH₃CN yields racemic 7-methylchroman-4-amine.[1]

-

Salt Formation: Dissolve the racemate in hot Ethanol. Add (L)-(+)-Tartaric acid (0.5 eq).

-

Crystallization: Cool slowly to 4°C. The (S)-amine-(L)-tartrate diastereomeric salt crystallizes out (less soluble).[1]

-

Free Basing: Filter the crystals, treat with 1M NaOH, and extract the free (S)-amine with Dichloromethane (DCM).

Synthesis Workflow Diagram

Figure 1: Comparative synthesis routes showing the direct biocatalytic path vs. the classical chemical resolution pathway.

Analytical Characterization & Quality Control

Validation of the (S)-enantiomer requires rigorous chiral chromatography.

Chiral HPLC Method[1][6][7]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Retention Times (Approximate):

NMR Specification (400 MHz, DMSO-d₆)

-

¹H NMR: δ 8.45 (br s, 3H, NH₃⁺), 7.18 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 4.45 (m, 1H, H-4), 4.20 (m, 2H, H-2), 2.25 (s, 3H, Ar-CH₃), 2.10 (m, 2H, H-3).

-

Diagnostic Peak: The C4-methine proton at 4.45 ppm is characteristic of the amine substitution.

Applications in Drug Discovery

The 7-methylchroman-4-amine scaffold is a "privileged structure" in medicinal chemistry due to its ability to constrain the amine vector, reducing entropic penalties upon binding.[1]

Key Therapeutic Areas[1]

-

Serotonin (5-HT) Modulation: The chroman core mimics the indole ring of serotonin. The (S)-configuration often aligns the amine with the aspartate residue in the receptor binding pocket (e.g., 5-HT2C agonists).

-

Kinase Inhibition: Used as a hinge-binding motif where the oxygen of the chroman ring can accept a hydrogen bond from the kinase backbone.

-

Ion Channel Blockers: Used in the design of Kᵥ1.5 blockers for atrial fibrillation.

Structure-Activity Relationship (SAR) Logic[1]

-

7-Methyl Group: Provides a lipophilic handle that fills hydrophobic pockets (e.g., Val/Leu/Ile clusters) in the target protein, often increasing potency by 5-10x compared to the unsubstituted chroman.

-

Chiral Amine: The (S)-amine orientation directs the vector of the attached pharmacophore. Inverting to (R) often results in a "clash" with the receptor wall, rendering the molecule inactive (eutomer vs. distomer).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Stability: Stable in solid form. Free base oxidizes slowly in air; HCl salt is preferred for long-term storage.[1]

References

-

Sigma-Aldrich. (S)-7-Methylchroman-4-amine hydrochloride Product Sheet. CAS 1956436-49-9.[5] Link

-

PubChem. Compound Summary: (S)-8-Methylchroman-4-amine (Analogous Structure Reference). Link

-

Journal of Organic Chemistry. General Preparation of 7-Substituted 4-Chromanones. (Provides foundational synthesis for the ketone precursor). Link

-

BLD Pharm. 7-Methylchroman-4-amine (Racemic) MSDS. Link

Sources

- 1. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C9H8F2O2 | CID 64985321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

Mechanistic Determinants and Therapeutic Potential of Substituted Chroman-6-ols

A Technical Guide for Drug Development & Application Scientists

Executive Summary

This guide analyzes the antioxidant efficacy of substituted chromans, specifically focusing on the 6-hydroxychroman core (the pharmacophore of Vitamin E). Unlike generic antioxidant reviews, this document dissects the thermodynamic drivers (Bond Dissociation Enthalpy), stereoelectronic orbital interactions, and validated screening protocols required for developing novel chroman-based therapeutics for neuroprotection and lipid stabilization.

Molecular Architecture & Mechanistic Basis

The antioxidant potency of substituted chromans is not merely a function of the phenolic hydroxyl group but a result of the unique fused ring system that optimizes orbital alignment.

1.1 The Thermodynamic Imperative (HAT vs. SET)

The primary mechanism for chroman-mediated radical scavenging is Hydrogen Atom Transfer (HAT) , particularly in lipophilic environments (lipid bilayers). In polar solvents, Single Electron Transfer (SET) or Sequential Proton Loss Electron Transfer (SPLET) becomes relevant.[1]

-

HAT Mechanism: The chroman-6-ol (

) donates a hydrogen atom to a peroxyl radical ( -

Stereoelectronic Stabilization: The ether oxygen at position 1 (in the dihydropyran ring) possesses a p-type lone pair that is nearly perpendicular to the aromatic ring. This orbital overlaps with the semi-occupied molecular orbital (SOMO) of the radical at C6, providing resonance stabilization to the resulting chromanoxyl radical. This "orbital locking" lowers the BDE of chroman-6-ols (~78 kcal/mol) significantly compared to simple phenols (~88 kcal/mol).

1.2 Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between HAT and SET pathways depending on solvent polarity and pH.

Figure 1: Mechanistic bifurcation of chroman antioxidant activity. HAT predominates in physiological lipid membranes, while SET/SPLET is solvent-dependent.

Structure-Activity Relationships (SAR)

To optimize a chroman scaffold for drug development, three structural zones must be manipulated:

2.1 The Methylation Effect (Ortho-Substitution)

Substitution at positions C5, C7, and C8 is critical. Alkyl groups are Electron Donating Groups (EDGs) that destabilize the ground state phenol and stabilize the resultant radical via hyperconjugation.

- -Tocopherol (5,7,8-trimethyl): Lowest BDE (~78 kcal/mol); highest intrinsic activity.

- -Tocopherol (8-methyl): Higher BDE; lower HAT rate.

-

Guideline: Full methylation of the aromatic ring maximizes antioxidant power but may impact metabolic clearance.

2.2 Heterocyclic Modification

Replacing the ether oxygen (O1) with other chalcogens affects activity:

-

Sulfur/Selenium: Heavier chalcogens can lower the Ionization Potential (IP), facilitating SET mechanisms, but may alter toxicity profiles.

-

Nitrogen (Tetrahydroquinolines): often exhibit lower BDEs than their oxygen counterparts due to the superior electron-donating capacity of nitrogen.

2.3 The C2-Tail (Lipophilicity vs. Mobility)

While the phytyl tail of Vitamin E anchors it in the membrane, it restricts mobility between lipoproteins.

-

Trolox (Carboxylic acid at C2): Water-soluble analog. Excellent for cytosolic scavenging but poor for protecting deep-membrane PUFAs.

-

Short-chain ethers: Balanced approach for blood-brain barrier (BBB) penetration.

Quantitative Data Summary

The following table synthesizes thermodynamic data crucial for lead optimization. Note the correlation between lower BDE and higher rate constants (

| Compound | Substituents | BDE (O-H) [kcal/mol] | Rate Constant ( | Primary Mechanism |

| Phenol | None | 88.3 | 0.002 | HAT (Slow) |

| 2,4,6-Trimethylphenol | 3 x Methyl | 81.2 | 0.4 | HAT |

| 8-Methyl | 80.7 | 1.2 | HAT | |

| 7,8-Dimethyl | 79.5 | 2.5 | HAT | |

| 5,7,8-Trimethyl | 78.2 | 3.2 | HAT | |

| Trolox | 6-OH, C2-COOH | ~78.5 | 1.1 (aq) | SPLET (pH dep) |

Data compiled from thermodynamic benchmarking studies [1, 2].

Experimental Validation Framework

For a self-validating screening pipeline, rely on a dual-phase approach: a chemical assay for intrinsic activity and a biological matrix for physiological relevance.

4.1 Protocol A: High-Throughput DPPH Screening

Use this for rapid

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)[2]

-

Solvent: Methanol (HPLC Grade). Note: Avoid ethanol if kinetics are slow, as H-bonding can interfere.

Step-by-Step:

-

Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Keep in amber glass (light sensitive).

-

Calibration: Adjust stock to Absorbance ~0.9 at 517 nm.

-

Reaction: In a 96-well plate, mix 20

L of Chroman sample (serial dilutions) + 180 -

Incubation: 30 minutes in the dark at 25°C.

-

Quantification: Read Absorbance (

) at 517 nm. -

Calculation:

.

Validation Check: Trolox standard must yield an

4.2 Protocol B: Ex Vivo Lipid Peroxidation (TBARS)

Use this to validate membrane protection (drug candidate selection).

Reagents:

-

Substrate: Rat brain homogenate or Egg Yolk emulsion (rich in PUFAs).

-

Inducer:

(10 -

Detector: Thiobarbituric Acid (TBA) + Trichloroacetic acid (TCA).[3]

Step-by-Step:

-

Incubation: Mix 0.5 mL lipid homogenate + 0.1 mL Chroman candidate. Incubate 10 min at 37°C.

-

Induction: Add Inducer (

/Ascorbate). Incubate 60 min at 37°C to generate radicals. -

Termination: Add 2.0 mL TBA-TCA-HCl reagent.

-

Development: Heat at 95°C for 15-60 mins (pink color develops). Cool and centrifuge.

-

Measurement: Read Supernatant Absorbance at 532 nm.

4.3 Screening Workflow Diagram

Figure 2: Integrated screening pipeline from computational prediction to ex vivo validation.

References

-

Mechanisms of Antioxidant Action (HAT vs SET) Title: Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).[4] Source: ResearchGate / Vertex AI Grounding Link:

-

Bond Dissociation Energies of Phenols and Chromans Title: Experimental bond dissociation energy values for substituted phenols. Source: ResearchGate Link:[5][6][7]

-

DPPH Assay Standardization Title: DPPH Radical Scavenging Assay: Principle, Applications, and Complete Guide. Source: Amerigo Scientific / MDPI Link:

-

Lipid Peroxidation Inhibition (TBARS) Protocol Title: Lipid peroxidation inhibition and antiradical activities of some leaf fractions.[3][8] Source: Acta Poloniae Pharmaceutica Link:

-

Structure-Activity Relationships of Chromanols Title: Antioxidant activity of 5-alkoxymethyl-6-chromanols.[9][10] Source: PubMed / Redox Rep Link:

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl [mdpi.com]

- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. phcog.com [phcog.com]

- 9. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Reductive Amination of 7-Methylchroman-4-one

Abstract: This document provides a comprehensive guide for the synthesis of N-substituted 7-methylchroman-4-amines via reductive amination. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and the introduction of an amine moiety at the 4-position is a critical step in the development of novel therapeutic agents.[1][2] This protocol details a robust and selective one-pot method using sodium triacetoxyborohydride as a mild reducing agent. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for product characterization, and offer insights based on established chemical principles.

Introduction: The Significance of Chroman Scaffolds and Reductive Amination

The chroman-4-one core is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The functionalization of this scaffold is a key strategy in drug discovery. Reductive amination stands out as one of the most effective and widely used methods for the synthesis of amines from carbonyl compounds.[3][4] It is a powerful transformation that converts a ketone or aldehyde into an amine through an intermediate imine, which is then reduced.[3][5]

This one-pot reaction is highly valued in synthetic chemistry for its efficiency and ability to avoid the common problem of over-alkylation often seen with direct alkylation of amines.[3][5] This application note focuses on the reductive amination of 7-methylchroman-4-one, a key intermediate for creating a library of diverse amine derivatives for further biological screening.

Reaction Mechanism: The Role of Sodium Triacetoxyborohydride

The reductive amination of a ketone proceeds in two main stages within a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of 7-methylchroman-4-one. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily dehydrates to form a more stable imine. Protonation of the imine by an acid catalyst (like acetic acid) generates an electrophilic iminium ion, which is more susceptible to reduction.[6]

-

Hydride Reduction: A reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.

The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate imine, milder reagents offer greater selectivity. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this protocol.[7][8] Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it selective for the reduction of the protonated imine/iminium ion over the starting ketone.[9] This selectivity allows for a convenient one-pot procedure where the ketone, amine, and reducing agent are all present from the start.

Caption: Mechanism of reductive amination of 7-methylchroman-4-one.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 7-methylchroman-4-one with a representative primary amine. The quantities can be scaled as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 7-Methylchroman-4-one | ≥97% | Commercially Available | |

| Primary Amine (e.g., Benzylamine) | ≥98% | Commercially Available | |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available | Handle in a fume hood, moisture sensitive. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Preferred solvent.[10] |

| Glacial Acetic Acid (AcOH) | ACS Grade | Commercially Available | Optional catalyst, aids imine formation.[11] |

| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | For workup. | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Round-bottom flask, magnetic stirrer, TLC plates, etc. | Standard laboratory glassware. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-methylchroman-4-one (1.0 eq, e.g., 1.62 g, 10 mmol).

-

Solvent and Amine Addition: Dissolve the starting material in 1,2-dichloroethane (40 mL). To this solution, add the primary amine (e.g., benzylamine, 1.1 eq, 1.18 g, 11 mmol).

-

(Optional) Acid Catalyst: Add glacial acetic acid (1.0 eq, 0.60 g, 10 mmol) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15 mmol) to the stirring solution in portions over 5-10 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-24 hours). A suitable eluent system for TLC is a mixture of hexane and ethyl acetate.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][13]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure N-substituted 7-methylchroman-4-amine.[12][14]

Caption: Workflow for the reductive amination of 7-methylchroman-4-one.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized N-substituted 7-methylchroman-4-amine. The following techniques are recommended.[15]

Spectroscopic and Chromatographic Data

| Technique | Expected Observation |

| ¹H NMR | Disappearance of the singlet for the C3-methylene protons of the ketone (around 2.7 ppm).[1] Appearance of a new multiplet for the C4-methine proton (CH-N) and signals corresponding to the newly introduced amine substituent. The NH proton may appear as a broad singlet.[16][17] |

| ¹³C NMR | Disappearance of the ketone carbonyl signal (C4, ~190-200 ppm).[1] Appearance of a new signal for the C4 carbon bonded to nitrogen (typically 50-60 ppm). |

| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target amine. |

| FT-IR | Disappearance of the strong C=O stretch of the ketone (~1680 cm⁻¹). Appearance of N-H stretching bands (for primary/secondary amines, ~3300-3500 cm⁻¹). |

Conclusion

This application note provides a reliable and detailed protocol for the reductive amination of 7-methylchroman-4-one using sodium triacetoxyborohydride. This method is characterized by its mild reaction conditions, high selectivity, and operational simplicity, making it a valuable tool for researchers in organic synthesis and drug development. The successful application of this protocol allows for the efficient generation of diverse amine-containing chroman derivatives for further investigation.

References

-

Reductive amination of carbohydrates using NaBH(OAc)3. PubMed - NIH. Available at: [Link]

-

Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. Available at: [Link]

-

Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. Available at: [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

-

General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. ACS Publications. Available at: [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

-

Reducing behaviour of sodium triacetoxyborohydride. YouTube. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

- Process for the preparation of chromane derivatives. Google Patents.

-

NH NMR shifts of new structurally characterized fac-[Re(CO)3(polyamine)]n+ complexes probed via outer-sphere hydrogen-bonding interactions to anions, including the paramagnetic [Re(IV)Br6]2-. PubMed. Available at: [Link]

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Scilit. Available at: [Link]

-

#Reducing #Reagents #Sodium Triacetoxyborohydride #STAB and #Sodium Cynoborohydride #NaBH3CN. YouTube. Available at: [Link]

-

Enantioselective Organocatalytic Reductive Amination. Macmillan Group - Princeton University. Available at: [Link]

-

09.10 Reductive Amination. YouTube. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

-

¹H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene))... ResearchGate. Available at: [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 14. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NH NMR shifts of new structurally characterized fac-[Re(CO)3(polyamine)]n+ complexes probed via outer-sphere hydrogen-bonding interactions to anions, including the paramagnetic [Re(IV)Br6]2- anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Elucidation of 7-Methylchroman-4-amine Fragmentation Pathways by Mass Spectrometry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals involved in the synthesis, characterization, and analysis of heterocyclic compounds.

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 7-methylchroman-4-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As a member of the chroman class of compounds, which are significant scaffolds in medicinal chemistry, understanding its mass spectrometric signature is crucial for unambiguous identification and structural verification.[1] This document outlines the core fragmentation principles, details the most probable fragmentation pathways, and provides robust, step-by-step analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers in adapting these methods for related analogues.

Theoretical Fragmentation Analysis

The structure of 7-methylchroman-4-amine (Molecular Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ) contains three key features that dictate its fragmentation: the aromatic ring, the dihydropyran ring, and the primary amine at a benzylic-like position.[1] The presence of a single nitrogen atom predicts a molecular ion with an odd mass-to-charge ratio (m/z) under EI conditions, in accordance with the nitrogen rule.[2][3]

Electron Ionization (EI) Fragmentation

Upon electron impact (typically at 70 eV), the molecule is ionized to form an energetically unstable molecular ion (M⁺•) at m/z 163. This ion will readily undergo fragmentation to produce more stable daughter ions.[4]

-

Alpha (α)-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For 7-methylchroman-4-amine, this involves the cleavage of the C3-C4 bond. This is a highly favored pathway as it leads to a resonance-stabilized iminium cation. The resulting fragment is predicted to be the base peak in the EI spectrum.

-

Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring of the chroman moiety is susceptible to retro-Diels-Alder (RDA) fragmentation. This reaction involves the cleavage of two bonds within the heterocyclic ring, resulting in the formation of two new stable, neutral molecules and a radical cation derived from the aromatic portion. This is a common fragmentation pathway for chroman derivatives.[7]

-

Loss of Amine Group: Cleavage of the C4-N bond can lead to the loss of an amino radical (•NH₂) or a neutral ammonia molecule (NH₃) following a hydrogen rearrangement, though this is generally less favored than α-cleavage.

The proposed major fragmentation pathways under EI are visualized below.

Figure 1: Predicted Electron Ionization (EI) fragmentation pathways for 7-methylchroman-4-amine.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that, in positive ion mode, will readily protonate the basic amine group of 7-methylchroman-4-amine to form the pseudomolecular ion, [M+H]⁺, at m/z 164.[8] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer.

-

Loss of Ammonia: The most prominent fragmentation of the protonated molecule is the facile elimination of a neutral ammonia molecule (NH₃). This is a common pathway for protonated primary amines and results in the formation of a stable secondary carbocation at m/z 147.[9] This is often the most abundant fragment ion in the MS/MS spectrum.

-

Ring Cleavage: Subsequent fragmentation of the m/z 147 ion can occur through cleavage of the chroman ring structure, potentially leading to the loss of small neutral molecules like ethylene (C₂H₄).

The proposed fragmentation pathway under ESI-MS/MS is visualized below.

Figure 2: Predicted ESI-MS/MS fragmentation pathway for protonated 7-methylchroman-4-amine.

Summary of Predicted Mass Fragments

The following table summarizes the key predicted ions for 7-methylchroman-4-amine.

| Ionization | Predicted m/z | Proposed Formula | Proposed Origin / Neutral Loss |

| EI | 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₉H₁₀NO]⁺ | α-Cleavage (- •CH₃) | |

| 134 | [C₈H₁₀O]⁺• | Retro-Diels-Alder (- C₂H₃N) | |

| 146 | [C₁₀H₁₂O]⁺• | Loss of Ammonia (- NH₃) | |

| ESI | 164 | [C₁₀H₁₄NO]⁺ | Protonated Molecule ([M+H]⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of Ammonia (- NH₃) | |

| 119 | [C₈H₇O]⁺ | Loss of Ammonia and Ethylene (- NH₃, - C₂H₄) |

Analytical Protocols

The following protocols are designed to be self-validating starting points for the analysis of 7-methylchroman-4-amine. Researchers should perform initial optimization experiments, particularly for chromatographic separation and collision energies.

Protocol 1: GC-MS Analysis for EI Fragmentation

This protocol is designed for the characterization of the title compound and related volatile analogues. The primary goal is to obtain a clean, reproducible EI mass spectrum.

Figure 3: Workflow for GC-MS analysis of 7-methylchroman-4-amine.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of 7-methylchroman-4-amine and dissolve it in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Vortex the solution for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Integrate the peak corresponding to 7-methylchroman-4-amine in the Total Ion Chromatogram (TIC).

-

Extract the background-subtracted mass spectrum from the apex of the peak.

-

Identify the molecular ion peak at the predicted m/z of 163.

-

Annotate the major fragment ions (e.g., m/z 148, 134) and compare them against the predicted fragmentation pathways.

-

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This protocol is suitable for confirming the molecular weight and obtaining structural information through controlled fragmentation of less volatile or thermally labile analogues.

Figure 4: Workflow for LC-MS/MS analysis of 7-methylchroman-4-amine.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL in methanol.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is critical for promoting protonation.[10]

-

-

Instrumentation & Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent, maintained at 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: +4500 V.

-

Source Temperature: 500°C.

-

MS1 Method: Full scan from m/z 100-200 to identify the [M+H]⁺ precursor ion at m/z 164.

-

MS2 Method: Product ion scan of precursor m/z 164. Optimize collision energy (CE); a starting point of 20 eV is recommended, with a ramp of ±10 eV to find the optimal fragmentation conditions.

-

-

Data Analysis:

-

From the MS1 scan, confirm the presence of the protonated molecule at m/z 164.

-

Analyze the MS2 product ion spectrum.

-

Identify the major fragment corresponding to the loss of ammonia at m/z 147.

-

Annotate any further significant fragments and correlate them with the proposed fragmentation pathway.

-

References

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Problems in Chemistry. (2020). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Naidoo, D., et al. (2018). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules. [Link]

-

Ricquebourg, S., et al. (2010). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

-

Erdélyi, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

-

Wu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

-

Wu, X., et al. (2023). Synthesis and Characterization of PIP-199 and its Analogues as Potent Inhibitors of the RMI Nuclease. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 7-Methylchroman-4-amine

This technical guide addresses the synthesis of 7-methylchroman-4-amine , a bicyclic primary amine often used as a pharmacophore in medicinal chemistry (e.g., in serotonin receptor modulators).

The synthesis generally proceeds in two phases:

-

Cyclization: Formation of the 7-methyl-4-chromanone core.

-

Functionalization: Conversion of the C4 ketone to a primary amine.

Introduction

As a Senior Application Scientist, I often see researchers struggle not with the primary pathway of this synthesis, but with the "invisible" side reactions that degrade purity. The chroman scaffold is a cyclic benzyl ether; it is robust but susceptible to specific ring-opening events and regiochemical ambiguity.

This guide breaks down the two critical modules of synthesis, identifying the root causes of side reactions and providing self-validating protocols to prevent them.

Module 1: Precursor Synthesis (The Chromanone Core)

Context: The standard route involves the Friedel-Crafts acylation/cyclization of m-cresol with 3-chloropropionic acid or acrylic acid.

Critical Side Reaction: Regioisomerism (5-Me vs. 7-Me)

When cyclizing m-cresol, the directing effects of the hydroxyl (ortho/para) and methyl (ortho/para) groups compete.

-

Target: 7-methyl-4-chromanone (cyclization para to methyl, ortho to hydroxyl).

-

Impurity: 5-methyl-4-chromanone (cyclization ortho to both).

Troubleshooting Protocol:

| Issue | Diagnostic (1H NMR) | Root Cause | Corrective Action |

|---|---|---|---|

| Isomer Contamination | Look for splitting in aromatic region. 7-Me typically shows a d/d/s pattern (H5, H6, H8). 5-Me shows a multiplet pattern due to different symmetry. | Low temperature control during Friedel-Crafts; steric bulk of the acid catalyst. | 1. Temperature Control: Maintain reaction >80°C. Thermodynamic control favors the less sterically hindered 7-methyl isomer.2. Reagent Switch: Use Polyphosphoric Acid (PPA) which often improves regioselectivity over neat Lewis acids like AlCl3. |

| Ester Formation | New singlet ~2.3 ppm (acetyl-like) but no cyclization. | O-acylation instead of C-acylation. | Increase acid strength (e.g., Triflic acid or Eaton's reagent) to force the Fries rearrangement/cyclization sequence. |

Module 2: Reductive Amination (The C4 Functionalization)

Context: Converting the ketone to an amine.[1][2][3][4][5] This is the most failure-prone step.

Method A: Direct Reductive Amination (NH₄OAc / NaBH₃CN).

Method B: Oxime Formation (NH₂OH)

Visualizing the Reaction Landscape

The following diagram maps the "Kill Zone"—the specific steps where side products diverge from the main pathway.

Figure 1: Reaction pathway analysis for 7-methylchroman-4-amine synthesis, highlighting critical divergence points for alcohol, dimer, and ring-opened impurities.

Troubleshooting Guide: Specific Failure Modes

Issue 1: "I have a large amount of alcohol (Chroman-4-ol) instead of amine."

Mechanism: The hydride source reduced the ketone before the imine could form. This is a kinetics issue. Borohydrides attack ketones faster than ammonium condenses with them. The Fix (The "Pre-activation" Protocol):

-

Dehydrate: Do not just mix reagents. Reflux the ketone with Ammonium Acetate and Titanium(IV) Isopropoxide (Ti(OiPr)₄) for 2–4 hours before adding the reducing agent. The Titanium acts as a Lewis acid and water scavenger, driving imine formation to completion [1].

-

Selectivity: Switch from Sodium Borohydride (NaBH₄) to Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) . These reagents are less nucleophilic and will not reduce the ketone at pH 6–7, but will rapidly reduce the protonated imine [2].

Issue 2: "I see a secondary amine impurity (Dimerization)."

Mechanism: As the product (primary amine) forms, it is more nucleophilic than ammonia. It reacts with the remaining ketone/imine to form a Schiff base, which is then reduced to a dimer (dichromanyl amine). The Fix:

-

Excess Ammonia: Use a huge molar excess of ammonium acetate (10–15 equivalents). This statistically crowds out the product amine from reacting with the ketone.

-

Dilution: Run the reaction at high dilution (0.05 M) to reduce the intermolecular collision frequency between product and starting material.

Issue 3: "My yield is low, and I see phenolic byproducts." (Hydrogenolysis)

Mechanism: If you use Catalytic Hydrogenation (H₂/Pd-C) to reduce the oxime, you risk cleaving the benzylic C–O bond of the chroman ring. This opens the ring, destroying the scaffold. The Fix:

-

Change Catalyst: Avoid Pd/C. Use Raney Nickel or PtO₂ (Adam’s Catalyst) . Raney Nickel is particularly effective for oxime

amine reduction without cleaving benzyl ethers [3]. -

Alternative Reductant: Use Lithium Aluminum Hydride (LAH) in THF. While stronger, it typically does not cleave the ether bond under standard reflux conditions.

Summary of Recommended Conditions

| Step | Reagents | Key Parameter | Why? |

| Imine Formation | NH₄OAc (10 eq), Ti(OiPr)₄ (2 eq), MeOH | Anhydrous | Ti(OiPr)₄ scavenges water, preventing equilibrium reversal. |

| Reduction | NaBH₃CN (1.5 eq) | pH 6-7 | Selectively reduces iminium ion; ignores ketone. |

| Workup | Acid/Base Extraction | pH > 12 | Ensure amine is fully deprotonated before organic extraction to avoid salt loss in aqueous layer. |

References

-

Mattson, R. J., et al. "An Improved Method for Reductive Amination of Aldehydes and Ketones." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

-

Foubelo, F., & Yus, M. "Synthesis of Amines by Reductive Amination." Current Organic Chemistry, vol. 12, no. 14, 2008. Link

-

Lock, C. J., et al. "Synthesis of Chroman-4-amines." Journal of Medicinal Chemistry (General reference for chroman scaffold reactivity). Link

Sources

troubleshooting chiral HPLC separation of chroman-4-amine enantiomers

Technical Support Ticket #8492: Enantioseparation of Chroman-4-amine Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary & Core Challenge

User Issue: Difficulty achieving baseline resolution and symmetrical peak shapes for chroman-4-amine enantiomers. Root Cause Analysis: Chroman-4-amine presents a dual challenge:

-

The "Amine" Problem (Tailing): As a primary amine (

), it acts as a Lewis base, interacting strongly with residual acidic silanols on the silica support of the chiral stationary phase (CSP). This causes severe peak tailing ("shark-fin" peaks), which masks resolution. -

The "Chroman" Opportunity (Rigidity): The bicyclic chroman ring is rigid, which is advantageous for chiral recognition. If the tailing is suppressed, the molecule fits well into the chiral grooves of polysaccharide-based selectors.

Method Development Logic (The "Why" & "How")

Do not guess. Follow this logic path to determine the optimal stationary phase and mobile phase conditions.

The Standard Screening Protocol (Normal Phase)

Start here. 80% of chroman-4-amine separations are solved with this combination.

-

Columns: Screen Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).[1]

-

Reasoning: These coated phases have distinct chiral "grooves." The chroman ring often finds better inclusion in the amylose helix (AD-H), but the cellulose sheet structure (OD-H) provides an alternative cavity shape.

-

-

Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).

-

The Critical Component: Diethylamine (DEA) at 0.1%.

Decision Logic Diagram

Caption: Workflow for troubleshooting primary amine chiral separation. Blue/Green nodes indicate process flow; Red nodes indicate failure modes; Yellow is the decision point.

Troubleshooting Guide (Q&A)

Issue A: "My peaks look like shark fins (Tailing Factor > 2.0)."

Diagnosis: The amine group is sticking to the silica. The 0.1% DEA is insufficient or the column has aged (exposed silanols). Solution:

-

Increase Base Strength: Switch from Diethylamine (DEA) to Ethylenediamine (EDA) or Butylamine . EDA is a bidentate amine that binds more aggressively to silanols than the analyte does.

-

Protocol: Prepare Mobile Phase: Hexane/IPA (90:10) + 0.1% EDA .

-

-

Temperature Control: Lower the temperature to 10°C or 15°C.

-

Why? While counter-intuitive for efficiency, lower temperatures often increase the enantioselectivity (

) enough to pull the peaks apart, masking the tailing effect.

-

Issue B: "I have no separation (Single Peak)."

Diagnosis: The chiral selector (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) cannot distinguish the enantiomers. The "fit" is wrong. Solution:

-

Change the Backbone: If you used AD-H (Amylose), switch to OD-H (Cellulose) . The supramolecular structure is different (helical vs. sheet).

-

Change the Linkage (Immobilized Columns): Try Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate). The chloro-substituents alter the electron density and shape of the chiral cavity, often resolving compounds that AD/OD miss.

Issue C: "The sample precipitates in the mobile phase."

Diagnosis: Chroman-4-amine salts (e.g., HCl salt) are insoluble in Hexane. Solution:

-

Free Base the Sample: Dissolve the salt in water, basify with NaOH, extract into DCM, dry, and reconstitute in the mobile phase.

-

Use Immobilized Columns (IA, IB, IC): These columns allow "forbidden" solvents. You can use a mobile phase containing Dichloromethane (DCM) or Ethyl Acetate to keep the sample soluble.

-

Recipe: Hexane / DCM / IPA (85:10:5) + 0.1% DEA.

-

Advanced Protocols & Data

Additive Strategy Table

Use this table to select the correct mobile phase modifier.

| Additive | Role | Best For | Warning |

| Diethylamine (DEA) | Standard Silanol Blocker | Initial screening of all primary amines. | Volatile; requires fume hood. |

| Ethylenediamine (EDA) | Strong Silanol Blocker | Stubborn tailing; "Shark fin" peaks. | Can be difficult to flush out (Memory Effect). |

| Trifluoroacetic Acid (TFA) | Acidic Modifier | DO NOT USE for Chroman-4-amine in Normal Phase. | Will protonate the amine, killing retention/separation. |

| Ethanolamine | H-Bond Modifier | Amino-alcohols.[5] | High viscosity; increases backpressure. |

The "Memory Effect" Warning

Critical: Once a column is exposed to a strong amine additive (like EDA), it may permanently retain some basic character.

-

Protocol: Dedicate a specific column (e.g., "Column AD-H #2") for basic analysis. Do not use this same column for neutral or acidic compounds later, as the retention times will shift unpredictably.

The "Nuclear Option": Derivatization

If direct separation fails on all columns:

-

React chroman-4-amine with Acetic Anhydride or AITC (Allyl isothiocyanate).

-

This converts the primary amine into an Amide or Thiourea .

-

Why? This removes the basicity (eliminating tailing) and adds a new interaction site (carbonyl/thiocarbonyl) for the chiral selector.

-

Run on Chiralpak AD-H with standard Hexane/IPA (no additive needed).

References

-

Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H and CHIRALCEL® OD-H. Retrieved from [Link]

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

-

Restek Corporation. (2023). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

-

ResearchGate. (2025). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

Sources

stability issues of (S)-7-methylchroman-4-amine in solution

Introduction

Welcome to the technical support center for (S)-7-methylchroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance regarding the stability of (S)-7-methylchroman-4-amine in solution. As a chiral amine built on a chroman scaffold, its stability can be influenced by a variety of factors during experimental workflows. This document provides a foundational understanding of its chemical properties, potential degradation pathways, and practical guidance for handling, storage, and troubleshooting stability-related issues.

Foundational Knowledge: Understanding the Stability of (S)-7-Methylchroman-4-amine

(S)-7-methylchroman-4-amine is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1] Its structure features a chiral center at the C4 position of the chroman ring, making it optically active. The 7-methyl substitution is para to the ethereal oxygen, a position that offers lower steric hindrance and contributes to enhanced thermodynamic stability compared to other isomers like the 6-methyl analog.[1]

The stability of (S)-7-methylchroman-4-amine in solution is primarily dictated by the reactivity of the secondary amine and the integrity of the chroman ring system. Like many amines, it is susceptible to degradation under various environmental and chemical stressors.

Key Factors Influencing Stability

-

pH: The basicity of the amine group (pKa of similar alkyl amines is in the range of 9.5-11.0) means that the molecule will exist in its protonated (salt) form at acidic pH and as the free base at alkaline pH.[2] The free base is generally more susceptible to oxidation. Extreme pH conditions (strong acids or bases) can also promote hydrolysis or other forms of degradation.[3]

-

Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, especially in the presence of oxygen (air), metal ions, or other oxidizing agents. This can lead to the formation of N-oxides, imines, or other degradation products.

-

Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[4][5] For chroman derivatives, high temperatures may lead to thermal decomposition.[1]

-

Light (Photostability): Chroman structures, which contain an aromatic ring, can absorb UV light. This absorption of energy can lead to photochemical degradation.[6][7] Therefore, protection from light is crucial for maintaining the integrity of the compound.

-

Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the use of (S)-7-methylchroman-4-amine in solution, providing potential causes and actionable solutions.

| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Discoloration of solution (e.g., turning yellow/brown) | Oxidation of the amine functionality. | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox). 3. Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant. 4. Check Solvent Purity: Ensure solvents are fresh and free of peroxides (especially for ethers like THF or dioxane). |

| Loss of compound potency or concentration over time | Chemical degradation due to pH, light, or temperature. | 1. pH Control: Buffer your solution to a pH where the compound is most stable (typically slightly acidic for amines to form the more stable salt). 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[8] Minimize exposure to ambient light during experiments. 3. Temperature Control: Store stock solutions at recommended low temperatures (e.g., refrigerated or frozen). Avoid repeated freeze-thaw cycles. For experiments, use a temperature-controlled environment. |

| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies (see Section 4.1 for protocol). This will help in assigning identities to the new peaks.[9][10][11] 2. Analyze a Freshly Prepared Sample: Use a freshly prepared solution as a reference to distinguish between impurities from the solid material and degradation products formed in solution. |

| Inconsistent experimental results | Instability of the compound under specific experimental conditions. | 1. Evaluate Experimental Conditions: Systematically assess the pH, temperature, light exposure, and presence of potentially reactive species in your assay or reaction mixture. 2. Run a Time-Course Experiment: Analyze the stability of (S)-7-methylchroman-4-amine in your experimental medium over the typical duration of your experiment to determine its stability window. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (S)-7-methylchroman-4-amine?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Refrigeration is often recommended.[8][12][13]

Q2: What is the best solvent to use for preparing a stock solution?

A2: The choice of solvent is application-dependent. For general use, a high-purity, anhydrous aprotic solvent such as DMSO or DMF is often suitable. If an aqueous buffer is required, it is advisable to prepare the stock solution in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. Always use freshly prepared buffers.

Q3: How can I monitor the stability of my (S)-7-methylchroman-4-amine solution?

A3: The most common method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. By analyzing the solution at different time points and comparing it to a freshly prepared standard, you can quantify the parent compound and detect the appearance of any degradation products.

Q4: My solution of (S)-7-methylchroman-4-amine has been stored for a while. Can I still use it?

A4: It is recommended to re-analyze the solution using a suitable analytical method (e.g., HPLC) to check for purity and concentration before use. Compare the results to the initial analysis or a freshly prepared sample. If significant degradation is observed (typically >5-10%), a fresh solution should be prepared.

Q5: Are there any known incompatible materials or reagents?

A5: Avoid strong oxidizing agents, strong acids, and strong bases. Also, be cautious with reactive carbonyl compounds (aldehydes, ketones) as they can potentially react with the amine group to form imines.

Experimental Protocols & Workflows

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[9][10][11][14]

Objective: To intentionally degrade (S)-7-methylchroman-4-amine under various stress conditions to identify likely degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of (S)-7-methylchroman-4-amine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active ingredient.[10]

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[15]

-

-

Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC-UV/MS method.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. Mass spectrometry data will be crucial for the structural elucidation of the major degradants.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of (S)-7-methylchroman-4-amine, several degradation pathways can be hypothesized. The primary sites of reactivity are the secondary amine and the benzylic position adjacent to the amine.

Caption: Potential Degradation Pathways.

References

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Forced Degradation Studies. (n.d.). CHIRAL LABORATORIES. Available at: [Link]

-

Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid catalyst. (2019). ResearchGate. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Element. Available at: [Link]

-

The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. Available at: [Link]

-

7-Amino-4-methylcoumarin. (n.d.). PubChem. Available at: [Link]

-

(S)-8-Methylchroman-4-amine. (n.d.). PubChem. Available at: [Link]

-

Cyanine fluorophore derivatives with enhanced photostability. (2011). Nature Methods. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Bacterial degradation of monocyclic aromatic amines. (2015). Frontiers in Microbiology. Available at: [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Available at: [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. Available at: [Link]

-

Photostability testing of pharmaceutical products. (2014). ResearchGate. Available at: [Link]

-

A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. (2023). MDPI. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Available at: [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Omega. Available at: [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. Available at: [Link]

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). ResearchGate. Available at: [Link]

-

4-Methyl-7-diethylaminocoumarin. (n.d.). PubChem. Available at: [Link]

-

Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. (n.d.). Cole-Parmer. Available at: [Link]

-

Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. (2021). Journal of Pharmaceutical Sciences. Available at: [Link]

-

Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Available at: [Link]

-

Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). Environmental Science: Processes & Impacts. Available at: [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]

-

Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Available at: [Link]

-

Hofmann Degradation|Amides into Primary Amines|Nitrene formation|NEET|JEE. (2022). YouTube. Available at: [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Available at: [Link]

-

Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University Extension. Available at: [Link]

-

Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. (2019). Molecules. Available at: [Link]

-

7-Amino-4-methylcoumarin. (1994). ResearchGate. Available at: [Link]

Sources

- 1. Buy 7-Methylchroman-4-amine | 742679-35-2 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. q1scientific.com [q1scientific.com]

- 8. fishersci.com [fishersci.com]

- 9. chiral-labs.com [chiral-labs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. assyro.com [assyro.com]

- 15. database.ich.org [database.ich.org]

Validation & Comparative

Comparative Guide: 6-Methyl vs. 7-Methylchroman-4-amine Isomers in Drug Discovery

Topic: Comparative Analysis of 6-Methyl vs. 7-Methylchroman-4-amine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of benzopyran-based pharmacophores, the precise positioning of methyl substituents on the chroman scaffold dictates critical structure-activity relationship (SAR) outcomes. This guide analyzes the distinct performance profiles of 6-methylchroman-4-amine (6-MCA) and 7-methylchroman-4-amine (7-MCA) .

While both isomers serve as lipophilic amine scaffolds for GPCR and enzyme inhibitors (e.g., SIRT2, 5-HT receptors), 6-MCA is generally preferred for enhancing metabolic stability by blocking the primary oxidative soft spot (para-position). Conversely, 7-MCA offers a distinct steric vector that preserves the electronic availability of the 6-position for hydrogen-bonding interactions or further functionalization, though often at the cost of faster metabolic clearance.

Quick Comparison Matrix

| Feature | 6-Methylchroman-4-amine | 7-Methylchroman-4-amine |

| Electronic Effect | Para-donor to ether oxygen (stabilizing) | Meta-donor (weak electronic influence) |

| Metabolic Stability | High (Blocks CYP450 6-hydroxylation) | Moderate/Low (6-position exposed) |

| Steric Vector | Linear extension (Length) | Lateral extension (Width) |

| Primary Utility | Half-life extension; blocking metabolism | Probing receptor width; steric clash avoidance |

| Synthetic Precursor | p-Cresol derivatives | m-Cresol derivatives |

Chemical & Physical Properties

The structural isomerism between the 6- and 7-positions fundamentally alters the molecular shape and electronic distribution of the chroman ring system.

Structural Analysis

-

6-Methyl Isomer: The methyl group is located para to the heterocyclic oxygen atom. This placement increases electron density on the ether oxygen via inductive effects (+I) and hyperconjugation, potentially strengthening H-bond acceptance at the ether oxygen.

-

7-Methyl Isomer: The methyl group is meta to the heterocyclic oxygen. The electronic influence is diminished, but the steric bulk is shifted laterally, often affecting binding in narrow hydrophobic pockets.

Physicochemical Data (Experimental & Predicted)

| Property | 6-MCA | 7-MCA | Impact on Drug Design |

| Molecular Weight | 163.22 g/mol | 163.22 g/mol | Identical; no impact on MW-based metrics. |

| cLogP | ~1.85 | ~1.82 | 6-Me is slightly more lipophilic due to symmetry/packing. |

| pKa (Amine) | ~9.4 | ~9.3 | 6-Me donation slightly increases basicity. |

| TPSA | 21.26 Ų | 21.26 Ų | Identical polar surface area. |

Synthesis & Enantiomeric Resolution

Reliable access to these cores is a prerequisite for their use. The synthesis diverges at the starting phenol but converges at the reductive amination step.

Synthetic Pathway (Retrosynthetic Logic)

The 6-isomer is derived from p-cresol, while the 7-isomer requires m-cresol. Note that m-cresol cyclization can yield regioisomers (5- vs 7-methyl) depending on conditions, making the 7-MCA synthesis more demanding regarding purification.

DOT Diagram: Comparative Synthesis Workflow

Caption: Divergent synthesis starting from isomeric cresols. Note the regio-selectivity challenge in the 7-MCA pathway.

Experimental Protocol: Reductive Amination (Standardized)

Applicable to both 6- and 7-methylchroman-4-ones.

-

Reagents: Methylchroman-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (dry).

-

Procedure:

-

Dissolve the ketone in MeOH under

atmosphere. -

Add Ammonium Acetate and stir at RT for 30 min to form the imine in situ.

-

Cool to 0°C and add

portion-wise. -

Stir at RT for 12–16 hours.

-

Quench: Acidify with 1N HCl (destroy excess hydride), then basify with NaOH to pH > 10.

-

Extraction: Extract with DCM (3x). Dry over

.

-

-

Validation:

-

6-MCA:

NMR shows methyl singlet at ~2.25 ppm. -

7-MCA:

NMR shows methyl singlet at ~2.30 ppm; aromatic splitting pattern differs (d, s vs d, d).

-

Biological Performance & SAR Analysis

Metabolic Stability (The "Soft Spot" Theory)

The most significant differentiator is metabolic susceptibility.

-

Mechanism: CYP450 enzymes preferentially hydroxylate electron-rich aromatic rings at the para position relative to the electron-donating ether oxygen.

-

6-MCA Advantage: The methyl group occupies the para position (C6). This "metabolic blocking" forces the enzyme to attack the less favorable benzylic methyl (slow) or the meta position (sterically hindered).

-

7-MCA Liability: The C6 position remains unsubstituted and electronically activated by the ether oxygen. 7-MCA is rapidly metabolized to 6-hydroxy-7-methylchroman-4-amine, which is often cleared quickly or undergoes Phase II conjugation.

Receptor Binding Logic

When designing ligands for hydrophobic pockets (e.g., 5-HT2C, NMDA GluN2B):

-

6-MCA: Extends the molecule along the longitudinal axis. Best for deep, narrow pockets.

-

7-MCA: Increases the width of the molecule. Best for shallow, broad pockets or when a specific hydrophobic interaction is required at the meta position.

DOT Diagram: SAR Decision Tree

Caption: Decision logic for selecting between 6-Me and 7-Me isomers based on PK/PD constraints.

References

-

Synthesis of Substituted Chroman-4-ones: Journal of Medicinal Chemistry. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors." Link

-

Metabolic Stability of Chromans: European Journal of Medicinal Chemistry. (2015). "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." Link

-

Enantioselective Synthesis: Organic & Biomolecular Chemistry. (2012). "Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones." Link

A Researcher's Guide to Cholinesterase Inhibitor Selectivity: Featuring the (S)-7-Methylchroman-4-amine Scaffold

For researchers and drug development professionals navigating the complexities of neurodegenerative disease, the selective inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of therapeutic strategy.[1] This guide provides an in-depth comparison of cholinesterase inhibitor selectivity, with a special focus on the promising (S)-7-methylchroman-4-amine scaffold. We will delve into the structural nuances that dictate inhibitor preference, present comparative data with established drugs, and provide a robust experimental protocol for determining selectivity profiles in your own laboratory.

The Significance of Selective Inhibition: AChE vs. BChE

Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] While AChE is the primary regulator of cholinergic transmission in the healthy brain, the role of BChE becomes increasingly significant in the progression of neurodegenerative disorders like Alzheimer's disease.[3] As Alzheimer's disease advances, AChE levels tend to decrease, while BChE levels rise, making BChE a critical therapeutic target in later stages.[3]

The ability of a small molecule to selectively inhibit one enzyme over the other is therefore of paramount importance. High selectivity can lead to more targeted therapeutic effects and a reduction in off-target side effects. The structural differences between the active sites of AChE and BChE, particularly in the acyl pocket and at the peripheral anionic site (PAS), provide a basis for the rational design of selective inhibitors.[4][5] For instance, the active site gorge of BChE is larger than that of AChE, allowing it to accommodate bulkier ligands.[6]

The Chroman Scaffold: A Privileged Structure for Cholinesterase Inhibition

The chroman core is a recurring motif in a multitude of biologically active compounds. In the context of cholinesterase inhibition, derivatives of the chroman and related chromenone structures have demonstrated significant potential, with some exhibiting high potency and selectivity for either AChE or BChE.[7][8] The (S)-7-methylchroman-4-amine scaffold represents a promising starting point for the development of novel, selective cholinesterase inhibitors.

Comparative Selectivity Profile

To illustrate the potential of the chroman scaffold, we present a comparative analysis of a representative (S)-7-methylchroman-4-amine derivative against well-established cholinesterase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the calculated selectivity index (SI). A higher SI value indicates greater selectivity for the particular enzyme.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE or BChE/AChE) | Primary Target | Reference |

| (S)-7-methylchroman-4-amine Derivative (Representative) | Hypothetical Data | Hypothetical Data | Calculated | To be determined | N/A |

| Donepezil | 0.0067 | 7.4 | 1104.5 (BChE/AChE) | AChE | [9] |

| Rivastigmine | 0.0043 | 0.031 | 7.2 (BChE/AChE) | Dual (slight BChE preference) | [9] |

| Galantamine | 0.00039 | 0.00525 | 13.46 (BChE/AChE) | AChE | [9][10] |

| Tacrine | 0.00013 | 0.00003 | 0.23 (AChE/BChE) | BChE | [9] |

| Amino-chromenone Derivative 4k | >100 | 0.65 | >153 (AChE/BChE) | BChE | [7] |

Note: The data for the (S)-7-methylchroman-4-amine derivative is presented as a hypothetical placeholder to guide researchers in their analysis. The inhibitory activity and selectivity of novel compounds must be determined experimentally.

Determining Inhibitor Selectivity: The Ellman's Assay

The cornerstone for evaluating the potency and selectivity of cholinesterase inhibitors is the spectrophotometric method developed by Ellman and colleagues.[11] This robust and widely adopted assay allows for the precise determination of enzyme kinetics and inhibition.

Principle of the Ellman's Assay

The assay relies on the hydrolysis of a substrate, typically acetylthiocholine (ATCI) or butyrylthiocholine (BTCI), by AChE or BChE, respectively. This enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the cholinesterase activity and can be monitored by measuring the absorbance at 412 nm.[12]

Caption: Workflow of the Ellman's Assay for Cholinesterase Activity.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

Recombinant human or electric eel AChE and human serum BChE

-

(S)-7-methylchroman-4-amine or other test inhibitor

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-